2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
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Overview
Description
2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzamide group attached to a 2-phenylimidazo[1,2-a]pyridine core, which is further substituted with a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with α-halo ketones, followed by the introduction of the benzamide group. One common method involves the reaction of 2-aminopyridine with an α-bromoacetophenone derivative under basic conditions to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with benzoyl chloride in the presence of a base to introduce the benzamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. The use of environmentally benign solvents and catalysts is also considered to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or iodine in chloroform or other non-polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in treating cancer, cardiovascular diseases, and neurological disorders due to its ability to interact with various biological targets
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing the production of inflammatory mediators . The compound may also interact with γ-aminobutyric acid (GABA) receptors, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia, which also contains an imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic drug with a similar structure but different substituents.
Uniqueness
2-Methyl-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzamide group with the imidazo[1,2-a]pyridine core makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C21H17N3O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C21H17N3O/c1-15-9-5-6-12-17(15)21(25)23-20-19(16-10-3-2-4-11-16)22-18-13-7-8-14-24(18)20/h2-14H,1H3,(H,23,25) |
InChI Key |
BZSMXUZWSUEJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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